molecular formula C14H10F3N3S2 B1347864 3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile

3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B1347864
M. Wt: 341.4 g/mol
InChI Key: XKPGYTCSJYFYLA-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, an isothiazole ring, and a vinyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced organic synthesis techniques, including the use of organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted isothiazoles.

Scientific Research Applications

3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its biological activity, influencing its binding affinity and selectivity . The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of a trifluoromethyl group, an isothiazole ring, and a vinyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H10F3N3S2

Molecular Weight

341.4 g/mol

IUPAC Name

3-methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C14H10F3N3S2/c1-21-13-11(8-18)12(22-20-13)5-6-19-10-4-2-3-9(7-10)14(15,16)17/h2-7,19H,1H3

InChI Key

XKPGYTCSJYFYLA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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